molecular formula C6H12N2 B161400 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 134679-22-4

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B161400
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-WDSKDSINSA-N
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Description

“(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also used as an active pharmaceutical intermediate . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .


Synthesis Analysis

The synthesis of “(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” involves the tosylation of the amino group in the (S)-trans-4-hydroxyproline, followed by reduction of the carboxylic acid fragment with sodium borohydride . The multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has also been described .


Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The compound has been used in the preparation of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It has also been used in the multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .


Physical And Chemical Properties Analysis

The molecular formula of “(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is C8H14, with an average mass of 110.20 g/mol .

Scientific Research Applications

Enantioselective Catalysis

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized using the directed metalation strategy, leading to their application in enantioselective catalysis. This was confirmed by comparing NMR spectra with a product of proven configurational assignment by X-ray crystallographic analysis (Jordis, Kesselgruber, & Nerdinger, 2001).

Synthesis Accessibility

A practical and concise synthetic sequence has been developed to provide easy access to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane on a gram scale. This synthesis features a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat, Banister, McErlean, & Kassiou, 2013).

Antibacterial Applications

Novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including danofloxacin, a veterinary antibacterial agent, have been synthesized and evaluated for their antibacterial activity against various pathogenic bacteria. The 2,5-diazabicyclo[2.2.1]heptane derivatives played a crucial role in this synthesis (McGuirk et al., 1992).

Structural Characterization

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the crystal structure revealing two independent cages of the compound, protonated at the nitrogen sites (Britvin & Rumyantsev, 2017).

Asymmetric Organocatalysis

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used as organocatalysts in the enantioselective Biginelli reaction, yielding products with significant biological activity. This highlights the compound's potential in asymmetric synthesis (González-Olvera, Demare, Regla, & Juaristi, 2008).

Synthesis of Veterinary Antibacterial Agents

Improved synthesis methods for the antibacterial agent Danofloxacin Mesylate and its key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have been developed. These methods are suitable for large-scale industrial production (Ding Yan, 2004).

Synthesis of α,β-Diamino Acid Derivatives

A novel synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline has been reported, opening pathways for its use in peptides and drug discovery (Ivon et al., 2015).

Complex Formation for Catalysis

Chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used to form dicopper(II) complexes, characterized for their potential in catalytic applications (Pérez et al., 2011).

Antiproliferative Activity against Cancer

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrids have shown significant antiproliferative activity against cervical cancer cell lines, offering potential therapeutic applications (Laskar et al., 2018).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in medicinal chemistry and pharmaceutical research . It is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .

properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452416
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

CAS RN

134679-22-4
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 6
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Citations

For This Compound
24
Citations
R Melgar‐Fernández, R González‐Olvera… - 2008 - Wiley Online Library
Thirty‐seven (most of them novel) chiral derivatives of (1S,4S)‐2,5‐diazabicyclo[2.2.1]heptane (2–36, 38, 39) were prepared from (S)‐trans‐4‐hydroxyproline. A selection of these chiral …
R Gonzalez-Olvera, P Demare, I Regla, E Juaristi - Arkivoc, 2008 - arkat-usa.org
This report describes the application of three chiral bicyclic diamines as organocatalysts in the enantioselective Biginelli reaction. The product in this reaction is 3, 4-dihydropyrimidin-2 (…
Number of citations: 32 www.arkat-usa.org
U Jordis, M Kesselgruber, S Nerdinger - Arkivoc, 2001 - arkat-usa.org
New C-substituted derivatives of (1S, 4S)-2-methyl-2, 5-diazabicyclo [2.2. 1] heptane were synthesized utilizing the directed metalation strategy. The absolute configuration of the 3-…
Number of citations: 2 www.arkat-usa.org
M López-Ortíz, A Herrera-Solís… - Bioorganic & medicinal …, 2010 - Elsevier
Endocannabinoids (eCBs) are endogenous neuromodulators of synaptic transmission. Their dysfunction may cause debilitating disorders of diverse clinical manifestation. For example, …
Number of citations: 8 www.sciencedirect.com
U Jordis, M Kesselgruber, S Nerdinger… - Mendeleev …, 1999 - pubs.rsc.org
New (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives synthesised by directed ortho metalation result in enantioselectivities of up to 78% ee when used as catalysts in the addition of …
Number of citations: 5 pubs.rsc.org
W McCoull, EJ Hennessy, K Blades… - ACS Medicinal …, 2016 - ACS Publications
Group I p21-activated kinase (PAK) inhibitors are indicated as important in cancer progression, but achieving high kinase selectivity has been challenging. A bis-anilino pyrimidine …
Number of citations: 24 pubs.acs.org
AP Lightfoot, JNC Kew, J Skidmore - Progress in medicinal chemistry, 2008 - Elsevier
Publisher Summary The nicotinic acetylcholine receptors (nAChRs) are a family of cationic ligand–gated ion channels and are members of the cys-loop receptor superfamily. The α7 …
Number of citations: 42 www.sciencedirect.com
G Murineddu, B Asproni, G Pinna… - Current medicinal …, 2012 - ingentaconnect.com
The chemistry underlying how diazabicycloheptanes are assembled is described, subdivided according to chemical structure of two types, the 3,6 diazabicyclo[3.1.1]heptane and the 2,5…
Number of citations: 12 www.ingentaconnect.com
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
MJ Mealy, MR Luderer, WF Bailey… - The Journal of Organic …, 2004 - ACS Publications
The ability of a large and chemically diverse set of 30 chiral ligands to effect asymmetric cyclization of 2-(N,N-diallylamino)phenyllithium (1), derived from N,N-diallyl-2-bromoaniline (2) …
Number of citations: 46 pubs.acs.org

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